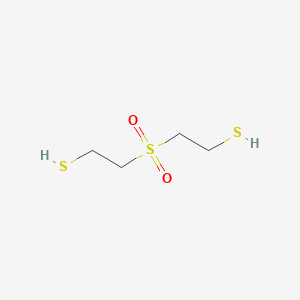
Bis(2-mercaptoethyl)sulfone
Descripción general
Descripción
Bis(2-mercaptoethyl)sulfone (BME) is a sulfur-containing organic compound that is widely used in scientific research as a reagent for various applications. BME has a broad range of uses due to its unique properties, such as its ability to act as a reducing agent, antioxidant, and stabilizer. BME is also used in the synthesis of other compounds and can be used to modify the properties of existing compounds.
Aplicaciones Científicas De Investigación
Reduction of Disulfides
Bis(2-mercaptoethyl)sulfone has been described as a useful compound for the reduction of disulfides in aqueous solutions . This property makes it a valuable tool in various biochemical and chemical synthesis processes .
Protein Research
This compound is a water-soluble reagent that is useful for the reduction of native disulfide bonds in proteins . This can be particularly useful in protein research and biochemistry, where the reduction of disulfide bonds can facilitate the study of protein structure and function .
Organic Synthesis
Bis(2-mercaptoethyl)sulfone can be used in organic synthesis. For example, it has been used in the reduction of DTT (Dithiothreitol), a common reducing agent in biochemistry .
Mecanismo De Acción
Target of Action
Bis(2-mercaptoethyl)sulfone, also known as BMS, primarily targets disulfide bonds in proteins . These bonds play a crucial role in maintaining the three-dimensional structure of proteins, which is essential for their function.
Mode of Action
BMS interacts with its targets by acting as a reducing agent . It reduces disulfide bonds in proteins, leading to a change in their structure. This change can affect the function of the proteins, depending on the nature and role of the specific protein involved .
Biochemical Pathways
The reduction of disulfide bonds by BMS can affect various biochemical pathways, depending on the proteins involved. For instance, it has been shown to reduce accessible disulfide bonds in immunoglobulin and trypsinogen under non-denaturing conditions . The exact downstream effects would depend on the specific roles of these proteins in cellular processes.
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability .
Result of Action
The reduction of disulfide bonds by BMS can lead to changes in protein structure and function. For example, it has been shown to reduce disulfide bonds in immunoglobulin and trypsinogen faster than dithiothreitol (DTT), a commonly used reducing agent . This could potentially lead to changes in the activity of these proteins.
Action Environment
The action of BMS is influenced by environmental factors such as pH. For instance, it has been shown to reduce disulfide bonds in proteins 5 to 7 times faster than DTT at pH 7 . This suggests that the efficacy and stability of BMS can be influenced by the pH of its environment.
Propiedades
IUPAC Name |
2-(2-sulfanylethylsulfonyl)ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S3/c5-9(6,3-1-7)4-2-8/h7-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXCBLUCVBSYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCS)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370769 | |
| Record name | Bis(2-mercaptoethyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-mercaptoethyl)sulfone | |
CAS RN |
145626-87-5 | |
| Record name | Bis(2-mercaptoethyl)sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145626875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-mercaptoethyl)sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-thioethyl) sulphone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(2-MERCAPTOETHYL)SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296JAR8KSL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(2-mercaptoethyl)sulfone (BMS) compare to dithiothreitol (DTT) in reducing disulfide bonds in proteins?
A1: Research indicates that BMS reduces native disulfide bonds in proteins significantly faster than DTT at a neutral pH of 7. [] This faster reduction was observed in both accessible disulfide bonds, such as those found in immunoglobulin and trypsinogen, and less accessible ones, like the disulfide bond in α-chymotrypsinogen A. [] This suggests BMS might be a more efficient alternative to DTT for researchers working with protein disulfide bond reduction.
Q2: What are the advantages of using Bis(2-mercaptoethyl)sulfone (BMS) over N,N′-dimethyl-N,N′-bis(mercaptoacetyl)hydrazine (DMH) for disulfide bond reduction, despite their similar reduction rates?
A2: While both BMS and DMH exhibit comparable rates of disulfide bond reduction, BMS is favored for several reasons. Firstly, BMS is commercially available, making it readily accessible for research purposes. [] Secondly, BMS demonstrates superior physical characteristics compared to DMH. [] Finally, BMS possesses a higher reduction potential than DMH, potentially leading to more efficient disulfide bond cleavage. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
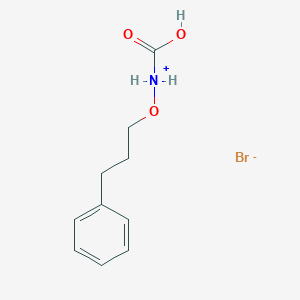

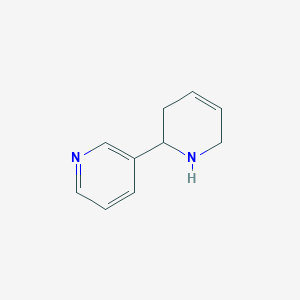
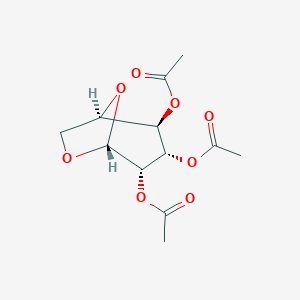
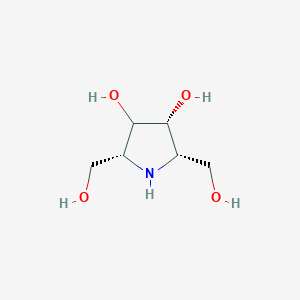
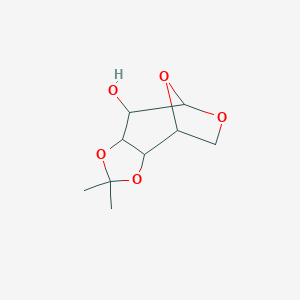



![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)